molecular formula C10H8F2N2S B1434864 4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 1566067-94-4

4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B1434864
CAS No.: 1566067-94-4
M. Wt: 226.25 g/mol
InChI Key: JAIQUGILWUGSLX-UHFFFAOYSA-N
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Description

4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a 2,6-difluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 2,6-difluorobenzyl bromide with thioamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In medicinal applications, it may target bacterial enzymes or viral proteins, thereby exerting its antimicrobial or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine is unique due to the presence of both the 2,6-difluorophenyl group and the thiazole ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

4-[(2,6-difluorophenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2S/c11-8-2-1-3-9(12)7(8)4-6-5-15-10(13)14-6/h1-3,5H,4H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIQUGILWUGSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC2=CSC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine

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